

Crystal Structure Analysis of a Pyrazole Dione Oxime Derivative: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Cat. No.: B366287

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a pyrazole dione oxime derivative, offering valuable insights for researchers in medicinal chemistry and drug development. While crystallographic data for the specific molecule **5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime** is not readily available in the surveyed literature, this paper presents a comprehensive examination of a closely related compound, 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. The structural data and experimental protocols detailed herein serve as a representative example and a valuable resource for understanding the molecular architecture of this class of compounds.

Crystallographic Data Summary

The crystal structure of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Parameter	Value
Chemical Formula	C ₁₂ H ₁₀ F ₃ N ₃ O ₂
Formula Weight	285.23 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	7.5221 (15) Å
b	18.282 (4) Å
c	9.1002 (18) Å
α	90°
β	90.58 (3)°
γ	90°
Volume	1251.4 (4) Å ³
Z	4
Temperature	113 K
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected	7050
Independent Reflections	2185
R _{int}	0.030
Final R indices [I > 2σ(I)]	R1 = 0.037, wR2 = 0.101
Goodness-of-fit on F ²	1.06

Molecular and Crystal Structure Insights

The molecule consists of a pyrazole ring and a phenyl ring, with a dihedral angle of 96.6 (3)° between them. In the crystal, molecules are linked into inversion dimers by O—H⋯N hydrogen

bonds.[1] Weaker C—H⋯F hydrogen bonds are also observed, contributing to the overall stability of the crystal packing.

Experimental Protocols

Synthesis

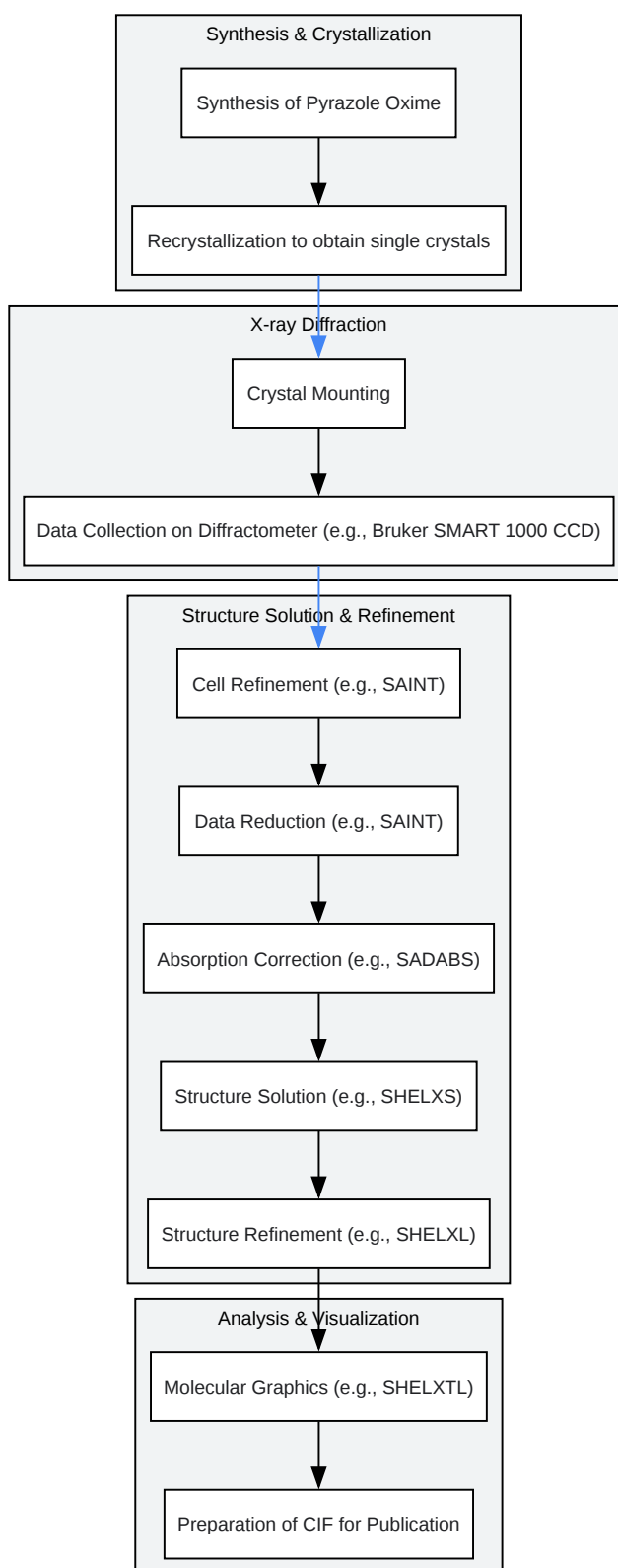
The synthesis of pyrazole oxime derivatives generally involves the reaction of a corresponding pyrazole carbaldehyde with hydroxylamine. A typical procedure for a related compound is as follows: To a stirred solution of hydroxylamine hydrochloride and potassium hydroxide in ethanol, the substituted 1H-pyrazole-4-carbaldehyde is added at room temperature.[1] The reaction progress is monitored, and upon completion, the product is isolated.

For the synthesis of various pyrazole derivatives, cycloaddition reactions are a common and efficient method.[2] For instance, the reaction of nitrile imines, generated in situ, with an appropriate dipolarophile can yield substituted pyrazoles.[2] Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[3]

Crystal Structure Determination

A suitable single crystal is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 113 K) to minimize thermal vibrations.

Data Collection and Refinement Workflow



[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

The collected data is then processed, which includes cell refinement, data reduction, and an absorption correction.[1] The structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Significance in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[2] The oxime functional group can also play a crucial role in the biological activity of these molecules.[4] A detailed understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates. The crystallographic data presented here provides a solid foundation for computational modeling and further synthetic modifications aimed at optimizing the pharmacological profile of this scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of a Pyrazole Dione Oxime Derivative: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b366287#crystal-structure-analysis-of-5-methyl-2-phenyl-2h-pyrazole-3-4-dione-4-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com